molecular formula C24H17ClN2S B14313089 (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine

(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine

Cat. No.: B14313089
M. Wt: 400.9 g/mol
InChI Key: TXUPOYZVPOGWAC-SOSADXRFSA-N
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Description

(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is a complex organic compound characterized by its unique structural features, including multiple double bonds and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E,5Z,7E)-3,8-diphenyl-7-phenylsulfanyldiazocine
  • (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-methylsulfanyldiazocine

Uniqueness

(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is unique due to the presence of the chlorine atom and the specific arrangement of double bonds

Properties

Molecular Formula

C24H17ClN2S

Molecular Weight

400.9 g/mol

IUPAC Name

(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine

InChI

InChI=1S/C24H17ClN2S/c25-21-16-17-22(28-20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)27-26-23(21)18-10-4-1-5-11-18/h1-17H/b17-16-,21-16?,22-17?,23-21+,24-22+,26-23?,27-24?,27-26?

InChI Key

TXUPOYZVPOGWAC-SOSADXRFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C(/C=C\C(=C(/N=N2)\C3=CC=CC=C3)\Cl)\SC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C(N=N2)C3=CC=CC=C3)Cl)SC4=CC=CC=C4

Origin of Product

United States

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